molecular formula C15H24N2O5 B2537684 O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate CAS No. 2225141-75-1

O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate

Cat. No.: B2537684
CAS No.: 2225141-75-1
M. Wt: 312.366
InChI Key: NYRNMKMYKGCXJQ-UHFFFAOYSA-N
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Description

O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate is a useful research compound. Its molecular formula is C15H24N2O5 and its molecular weight is 312.366. The purity is usually 95%.
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Biological Activity

O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate (CAS: 2225141-75-1) is a compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C15H24N2O5
  • Molar Mass : 312.37 g/mol
  • IUPAC Name : 2-(tert-butyl) 5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate
  • Purity : 95% .

This compound exhibits potential biological activities primarily through its interaction with various biochemical pathways. Research has indicated that compounds within the diazaspiro class can modulate the activity of chemokine receptors such as CCR3 and CCR5, which are implicated in inflammatory responses and viral infections like HIV .

Antimicrobial Properties

Studies have demonstrated that derivatives of diazaspiro compounds possess antibacterial and antifungal properties. For instance, related compounds have been shown to inhibit bacterial growth and fungal proliferation effectively . The specific mechanisms often involve disruption of cell membrane integrity or interference with metabolic pathways essential for microbial survival.

Cytotoxicity and Anticancer Activity

Preliminary investigations into the cytotoxic effects of this compound on various cancer cell lines suggest a potential role as an anticancer agent. The compound's ability to induce apoptosis in cancer cells has been noted in studies involving human prostate cancer cell lines . However, further research is necessary to elucidate the precise mechanisms and efficacy in vivo.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Spirocyclic Structure : Utilizing starting materials that undergo cyclization reactions.
  • Functionalization : Introducing tert-butyl and ethyl groups through alkylation processes.
  • Oxidation : Converting suitable precursors into the desired keto form .

Case Study 1: Antiviral Activity

A study evaluated the antiviral properties of diazaspiro compounds against HIV. Results indicated that specific derivatives could inhibit viral replication by blocking chemokine receptor interactions, suggesting a therapeutic avenue for HIV treatment .

Case Study 2: Antibacterial Efficacy

Research focused on the antibacterial activity of related diazaspiro compounds revealed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/PathwayReference
O2-tert-butyl O5-ethyl 8-oxo...AntiviralHIV (CCR3/CCR5 inhibition)
Related Diazaspiro CompoundAntibacterialStaphylococcus aureus
Tert-butyl 6-oxo...CytotoxicityProstate cancer cell lines

Properties

IUPAC Name

2-O-tert-butyl 5-O-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5/c1-5-21-12(19)10-7-16-11(18)6-15(10)8-17(9-15)13(20)22-14(2,3)4/h10H,5-9H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRNMKMYKGCXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC(=O)CC12CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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